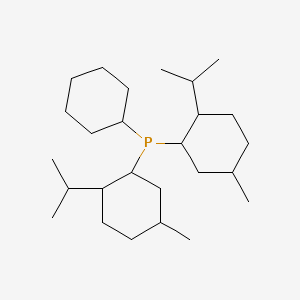
Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane is a tertiary phosphine compound characterized by its unique structure, which includes cyclohexyl and methyl groups attached to a phosphane core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tertiary phosphines, such as cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines . This approach is widely used due to its versatility and efficiency in producing various phosphine compounds.
Industrial Production Methods: Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for large-scale production required in industrial applications.
化学反応の分析
Types of Reactions: Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds and organometallic reagents are typical reactants in substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.
科学的研究の応用
Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry, facilitating various catalytic processes.
Biology: The compound can be employed in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism by which cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane exerts its effects involves its role as a ligand. The compound can coordinate with metal centers, forming stable complexes that facilitate various catalytic reactions. The molecular targets and pathways involved depend on the specific application and the metal center with which the phosphine interacts.
類似化合物との比較
Tricyclohexylphosphine: Another tertiary phosphine with a similar structure but different steric and electronic properties.
Bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane: A related compound with slight variations in its substituents.
Uniqueness: Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane is unique due to its specific combination of cyclohexyl and methyl groups, which impart distinct steric and electronic properties. These properties make it particularly effective as a ligand in certain catalytic processes, distinguishing it from other tertiary phosphines.
特性
CAS番号 |
61142-16-3 |
|---|---|
分子式 |
C26H49P |
分子量 |
392.6 g/mol |
IUPAC名 |
cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane |
InChI |
InChI=1S/C26H49P/c1-18(2)23-14-12-20(5)16-25(23)27(22-10-8-7-9-11-22)26-17-21(6)13-15-24(26)19(3)4/h18-26H,7-17H2,1-6H3 |
InChIキー |
SRHZDDMFIXKHGY-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(C1)P(C2CCCCC2)C3CC(CCC3C(C)C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13932301.png)
![3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13932308.png)
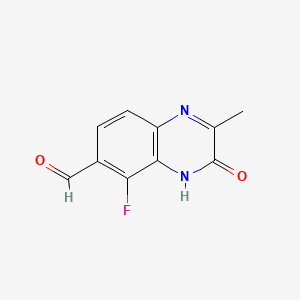
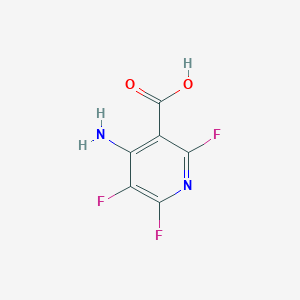



![Tert-butyl 4-[(4-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B13932338.png)

![6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13932350.png)

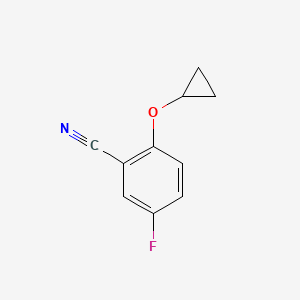
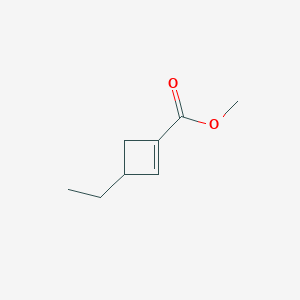
![methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13932372.png)
